
1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate
Descripción general
Descripción
1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate, also known as CSD, is a chemical compound with the molecular formula C10H9ClO6S and a molecular weight of 292.69 g/mol . It is widely used in scientific research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, a chlorosulfonyl group, and two carboxylate groups .Aplicaciones Científicas De Investigación
Transformation in Organic Synthesis
1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate is involved in various transformations in organic synthesis. For instance, its reaction with catalytic amounts of Ph3SnH in benzene yields dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate, demonstrating its role in the formation of cyclopentene derivatives (Miura et al., 1988).
Construction of Tetrasubstituted Aromatic Rings
It reacts with alkynals under mild conditions in THF to produce a tetrasubstituted aromatic ring through a Michael addition−aldol cyclization sequence (Covarrubias-Zúñiga & Ríos-Barrios, 1997).
Generation of Sulfene
This compound is used in generating sulfene (Thioformaldehyde Dioxide), which is a key intermediate in various cycloaddition reactions (Prajapati et al., 1993).
Synthesis of Pharmaceutical Intermediates
It's also employed in synthesizing intermediates for pharmaceuticals, such as 3,5-bis(trifluoromethyl)benzoyl chloride, highlighting its utility in drug development (Zhou Xiao-rui, 2006).
Bromination Reactions
The compound is used in bromination reactions, leading to various bromoindole derivatives, showing its versatility in synthesizing complex organic molecules (Miki et al., 2006).
Coordination Polymers
Its role extends to the construction of coordination polymers, such as in the synthesis of MnII coordination polymers with interesting luminescent properties (Wenlong et al., 2014).
Organic Synthesis and Molecular Recognition
It's also important in organic synthesis, for example, in the synthesis of 1,1,3,3-tetramethyl guanidine derivatives and their application in molecular recognition for dicarboxylic acids (Yan-xing, 2004).
Photoluminescent Properties
Its derivatives are synthesized and studied for their photoluminescent properties, as seen in Co(II) coordination polymers (Liu & Guo, 2012).
Structural Investigations
The compound is also used in structural investigations, such as studying the structure of ionic liquid-benzene mixtures using neutron diffraction (Deetlefs et al., 2005).
Metallomacrocyclic Complex Synthesis
It's involved in the synthesis of metallomacrocyclic complexes, which are valuable in the study of catalysis and material science (Guerrero et al., 2008).
Propiedades
IUPAC Name |
dimethyl 5-chlorosulfonylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLELLCDSABPKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157752 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29710-58-5 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29710-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



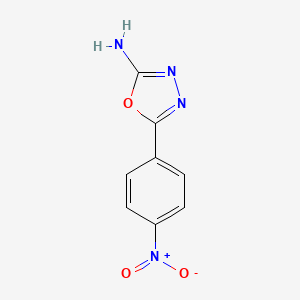
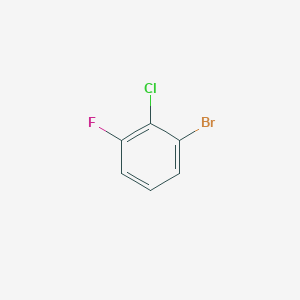
![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B1364633.png)
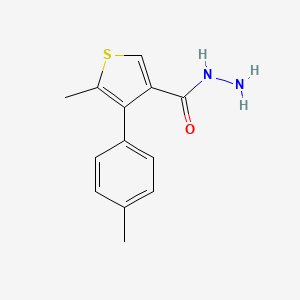
![2-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B1364649.png)
![2,4,6-trichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364651.png)
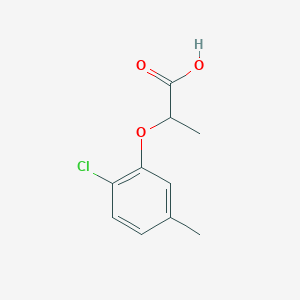
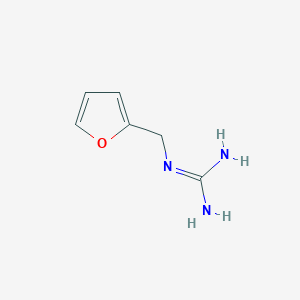
![[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1364659.png)

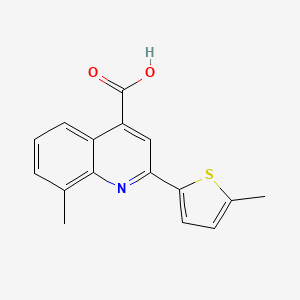
![2-[[2-[(2-Carboxybenzoyl)amino]cyclohexyl]carbamoyl]benzoic acid](/img/structure/B1364680.png)
![2,5-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364684.png)
![3-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1364689.png)